![molecular formula C14H16N2O2 B7890161 2-Isocyano-1-(morpholin-4-yl)-3-phenylpropan-1-one CAS No. 85059-48-9](/img/structure/B7890161.png)
2-Isocyano-1-(morpholin-4-yl)-3-phenylpropan-1-one
Overview
Description
2-Isocyano-1-(morpholin-4-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isocyano-1-(morpholin-4-yl)-3-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isocyano-1-(morpholin-4-yl)-3-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity : Isakhanyan et al. (2016) reported on the synthesis of tertiary aminoalkanol hydrochlorides using 1-(4-methylphenyl)3-(morpholin-4-yl)-2-phenylpropan-1-one as a starting compound. These compounds were tested for antitumor activity, indicating the potential use of 2-Isocyano-1-(morpholin-4-yl)-3-phenylpropan-1-one in developing cancer treatment drugs (Isakhanyan et al., 2016).
Synthesis of Diastereoisomeric Compounds : Gevorgyan et al. (2009) synthesized 1-Aryl-3-piperidino(morpholino)-2-phenylpropan-1-ols by reducing the corresponding propan-1-ones. This process illustrates another chemical application of this compound in creating diastereoisomers (Gevorgyan et al., 2009).
Antimicrobial Activity Study : Idhayadhulla et al. (2014) synthesized a series of N-phenylacetamide derivatives using a Mannich base method, which included morpholin-4-yl variants. These compounds were tested for antibacterial and antifungal activities, showing the utility of this compound in developing antimicrobial agents (Idhayadhulla et al., 2014).
Synthesis of Diaryl-Substituted Morpholinopropanols : Gasparyan et al. (2005) synthesized a series of compounds involving morpholinopropanols, which demonstrated anti-inflammatory and analgesic properties. This indicates the compound's potential use in pain relief and anti-inflammatory medications (Gasparyan et al., 2005).
Synthesis and Inhibitory Activities in Cells : Yoon et al. (2021) synthesized various substituted benzene analogues with morpholine hydrochloride, testing their inhibitory effects on nitric oxide production in cells. This research highlights the potential application of this compound in controlling cellular processes (Yoon et al., 2021).
properties
IUPAC Name |
2-isocyano-1-morpholin-4-yl-3-phenylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-13(11-12-5-3-2-4-6-12)14(17)16-7-9-18-10-8-16/h2-6,13H,7-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZSDTPKBNTJQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(CC1=CC=CC=C1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463062 | |
Record name | 2-Isocyano-1-(morpholin-4-yl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyano-1-(morpholin-4-yl)-3-phenylpropan-1-one | |
CAS RN |
85059-48-9 | |
Record name | 2-Isocyano-1-(morpholin-4-yl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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